[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
The compound [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate features an indolizine core substituted with a 3-acetyl group and a carbamoyl methyl ester linked to a 4-ethylphenyl moiety.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-15-7-9-16(10-8-15)22-20(25)13-27-21(26)17-12-19(14(2)24)23-11-5-4-6-18(17)23/h4-12H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYCKUBGLBWZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine and indolizine derivatives. The synthetic route may involve the following steps:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: This step involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Formation of the Carboxylate Ester: This can be done through esterification reactions using alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| [(4-Ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate (Target) | 3-acetyl; [(4-ethylphenyl)carbamoyl]methyl ester | Carbamoyl ester with hydrophobic 4-ethylphenyl group; potential for hydrogen bonding |
| Ethyl 7-acetyl-3-(4-substituted benzoyl)-2-substituted indolizine-1-carboxylate | 7-acetyl; 3-(substituted benzoyl); 2-substituted; ethyl ester | Electron-withdrawing benzoyl group; substituent variability at positions 2 and 3 |
| Methyl 3-acetylindolizine-1-carboxylate (Intermediate M) | 3-acetyl; methyl ester | Simple methyl ester; minimal steric hindrance |
Key Observations:
Substituent Position : The target’s 3-acetyl group contrasts with the 7-acetyl substitution in ’s analog, which may alter electronic distribution and reactivity.
Hydrophobic vs. Electron-Withdrawing Groups : The 4-ethylphenyl group in the target increases hydrophobicity, whereas benzoyl substituents in ’s compounds could modulate electron density at the indolizine core .
Target Compound (Inferred):
While synthesis details are unspecified, parallels can be drawn to ’s method for methyl 3-acetylindolizine-1-carboxylate. A plausible route involves:
Cyclization of a pyridinium salt precursor with an acrylate derivative.
Esterification with [(4-ethylphenyl)carbamoyl]methyl chloride.
Analogs:
- Ethyl 7-Acetyl-3-Benzoyl Indolizine () : Synthesized via reaction of pyridinium bromide with substituted ethyl propiolate in DMF/K₂CO₃ at room temperature .
- Methyl 3-Acetylindolizine-1-carboxylate (): Prepared via refluxing pyridinium chloride with methyl acrylate and MnO₂ in toluene (88% yield) .
Comparative Efficiency:
- ’s method achieved 88% yield for the methyl ester, suggesting high efficiency for simple esters.
Biological Activity
[(4-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
The structure features an indolizine ring, which is known for various biological activities, and a carbamoyl moiety that can influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be relevant for protecting cells from oxidative stress.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Activity : A study focused on the antiviral properties of structurally similar compounds demonstrated that certain derivatives exhibited significant inhibition against hepatitis C virus (HCV) with EC50 values ranging from 28 μM to 46 μM. These findings suggest that modifications in the indolizine structure can enhance antiviral efficacy .
- Cytotoxicity Profiling : Research has indicated that some derivatives possess selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the indolizine ring significantly impact biological activity. For instance, the introduction of electron-donating groups enhanced receptor binding affinities and improved therapeutic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
